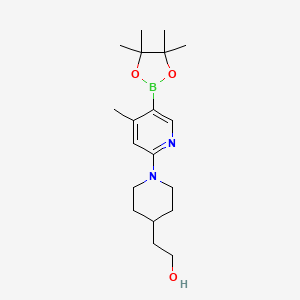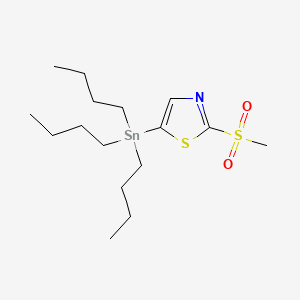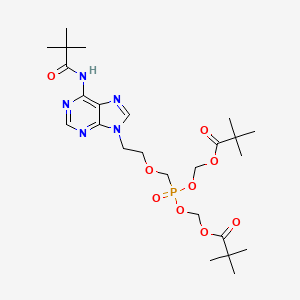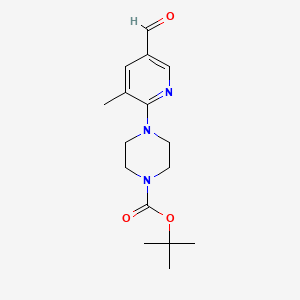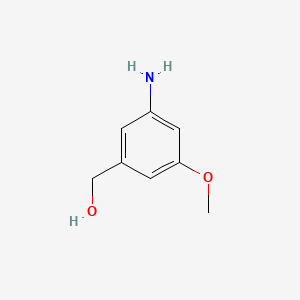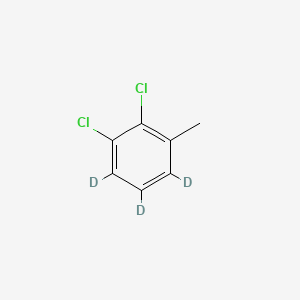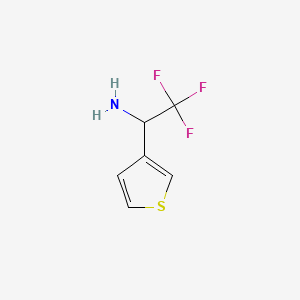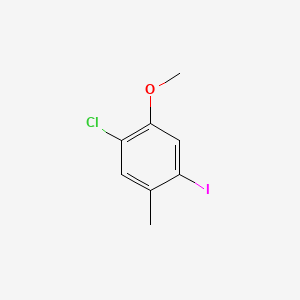
1-Chloro-4-iodo-2-methoxy-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-iodo-2-methoxy-5-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, iodine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-2-methoxy-5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes chlorination, methylation, methoxylation, and iodination steps, each optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation).
Oxidation Reactions: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction Reactions: Reduction of the iodine substituent to a hydrogen atom.
Common Reagents and Conditions:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of dehalogenated products.
Aplicaciones Científicas De Investigación
1-Chloro-4-iodo-2-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific aromatic substitution patterns.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring. The methyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity .
Comparación Con Compuestos Similares
- 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
- 1-Iodo-2-methoxy-4-methylbenzene
- 1-Chloro-5-iodo-2-methoxy-4-methylbenzene
Comparison: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of both chlorine and iodine atoms provides unique reactivity in substitution reactions, while the methoxy and methyl groups influence its electronic properties. This combination of substituents makes it a valuable compound for targeted synthetic applications and research .
Propiedades
IUPAC Name |
1-chloro-4-iodo-2-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYALOPCBUPXWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
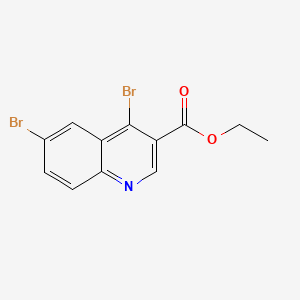
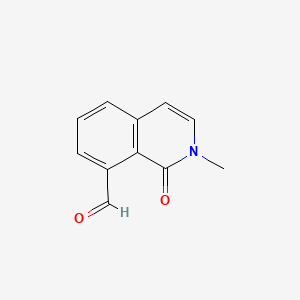
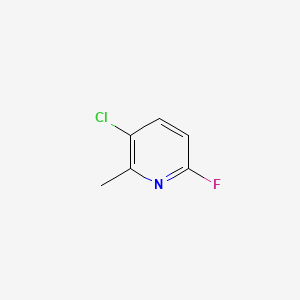
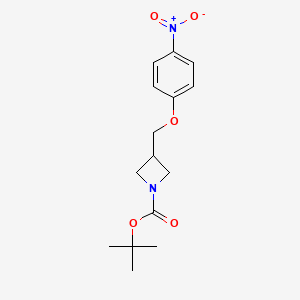
![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B572139.png)
